molecular formula C12H16O3 B8172945 2-(3-Methoxypropoxy)-4-methylbenzaldehyde

2-(3-Methoxypropoxy)-4-methylbenzaldehyde

Cat. No.: B8172945
M. Wt: 208.25 g/mol
InChI Key: RYVHCBLLUVZKAI-UHFFFAOYSA-N
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Description

2-(3-Methoxypropoxy)-4-methylbenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a benzaldehyde derivative, characterized by the presence of a methoxypropoxy group at the second position and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropoxy)-4-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of phase-transfer catalysts can facilitate the reaction between the organic and aqueous phases, leading to higher conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropoxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxypropoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(3-Methoxypropoxy)-4-methylbenzoic acid.

    Reduction: 2-(3-Methoxypropoxy)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxypropoxy)-4-methylbenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its structural features that can be modified to enhance biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropoxy)-4-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzaldehyde: Lacks the methoxypropoxy group, making it less versatile in certain synthetic applications.

    2-(3-Methoxypropoxy)benzaldehyde: Similar structure but without the methyl group at the fourth position, which can influence its reactivity and applications.

Uniqueness

2-(3-Methoxypropoxy)-4-methylbenzaldehyde is unique due to the presence of both the methoxypropoxy and methyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(3-methoxypropoxy)-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVHCBLLUVZKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-4-methylbenzaldehyde (3 g, 21.6 mmol), potassium carbonate (14.9 g, 107.8 mmol) and the title A compound, toluene-4-sulfonic acid 3-methoxy-propyl ester (8.07 g, 32.4 mmol) in DMF (50 mL) is stirred at 50° C. for 3 h. The solvent is concentrated under reduced pressure, H2O is added, and the aqueous layer extracted twice with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound together with 30% of remaining tosylate: Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 5.25, 5.39 min. The mixture is further used as is in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
8.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
30%

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